molecular formula C23H31N3OS B6301776 N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee) CAS No. 2459946-08-6

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)

Cat. No. B6301776
CAS RN: 2459946-08-6
M. Wt: 397.6 g/mol
InChI Key: BIOUFBCQNRENED-MYGLTJDJSA-N
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Description

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea is a chiral thiourea catalyst . It has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity . The molecular weight is 397.6 and the molecular formula is C23H31N3OS .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C23H31N3OS. It contains a thiourea group (NH2C=S), which is known for its dual hydrogen-bonding capacity . The compound also contains a dimethylamino group and a hydroxy-diphenylethyl group . Unfortunately, the specific 3D structure or a detailed structural analysis was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density were not found in the search results. The molecular weight of the compound is 397.6 .

Scientific Research Applications

Preparation and Characterization

Research has explored the preparation of modified guanidines and related compounds as potential chiral superbases, including the synthesis of cyclohexane-fused 2-iminoimidazolidines and related guanidines through cyclization of protected thiourea intermediates. This process demonstrates the compound's utility in generating new chiral catalysts and superbases (Isobe et al., 2000).

Catalytic Activity

Palladium(II) complexes of chiral 1,2-diiminophosphoranes, including derivatives of the targeted compound, have been synthesized and characterized. These complexes exhibit significant catalytic activity for the allylic alkylation, highlighting the compound's relevance in catalysis and organic synthesis (Sauthier et al., 2000).

Synthetic Applications

Studies have been conducted on the synthesis of new 1,2,4-Triazole derivatives with expected biological activities, where similar thiourea derivatives are used as intermediates in multistep synthesis protocols. These derivatives have shown antibacterial activity against several pathogens, underscoring the compound's potential in the development of new antimicrobial agents (Abdulghani et al., 2022).

Enantiodiscrimination

Thiourea derivatives of aminoethyl phenol have been compared as chiral solvating agents for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy. This research indicates the potential of such compounds in analytical chemistry, especially in the resolution of chiral molecules (Recchimurzo et al., 2020).

Photophysical Studies

The compound and its derivatives have been involved in photochemical electron-transfer reactions, showcasing their potential in photophysical studies and the development of photoresponsive materials (Mattes & Farid, 1986).

Mechanism of Action

As a chiral thiourea catalyst, this compound likely works by facilitating reactions through its unique dual hydrogen-bonding capacity . This allows it to interact with reactants in a way that lowers the activation energy of the reaction and increases the reaction rate .

properties

IUPAC Name

1-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOUFBCQNRENED-MYGLTJDJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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